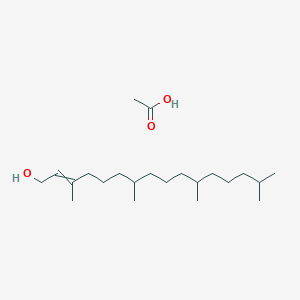
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol can be synthesized from phytol and acetic anhydride using a pyridine-type catalyst . The reaction typically involves the esterification of phytol with acetic anhydride in the presence of a base catalyst, such as pyridine, to yield the desired acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Oxidation: The compound can be oxidized to form different products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, pyridine, and various oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various esters, oxidized derivatives, and substituted compounds .
Scientific Research Applications
Acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it exhibits potential anti-Schistosomal properties by interfering with the biological processes of the parasite. Additionally, it induces sedative and anxiolytic-like effects by modulating neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
Phytyl acetate: Another name for this compound, highlighting its ester form.
cis-phytyl acetate: A stereoisomer of this compound.
Uniqueness
This compound is unique due to its specific molecular structure and the range of applications it offers. Its ability to act as a fixative in fragrances and its potential therapeutic effects make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
827598-67-4 |
|---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
acetic acid;3,7,11,15-tetramethylhexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h15,17-19,21H,6-14,16H2,1-5H3;1H3,(H,3,4) |
InChI Key |
PEXJLXRWUDULMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















